molecular formula C17H18N4OS B12759666 1,3,4-Oxadiazole-2(3H)-thione, 5-(4-pyridinyl)-3-(((2,4,6-trimethylphenyl)amino)methyl)- CAS No. 84249-80-9

1,3,4-Oxadiazole-2(3H)-thione, 5-(4-pyridinyl)-3-(((2,4,6-trimethylphenyl)amino)methyl)-

Cat. No.: B12759666
CAS No.: 84249-80-9
M. Wt: 326.4 g/mol
InChI Key: BMXARHJUOUNQOB-UHFFFAOYSA-N
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Description

The compound 1,3,4-oxadiazole-2(3H)-thione, 5-(4-pyridinyl)-3-(((2,4,6-trimethylphenyl)amino)methyl)- features a 1,3,4-oxadiazole core substituted at position 5 with a 4-pyridinyl group and at position 3 with a Mannich base-derived ((2,4,6-trimethylphenyl)amino)methyl moiety. The oxadiazole-thione scaffold is renowned for its pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities . This compound is synthesized via a Mannich reaction, a common method for functionalizing oxadiazole-thiones .

Properties

CAS No.

84249-80-9

Molecular Formula

C17H18N4OS

Molecular Weight

326.4 g/mol

IUPAC Name

5-pyridin-4-yl-3-[(2,4,6-trimethylanilino)methyl]-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C17H18N4OS/c1-11-8-12(2)15(13(3)9-11)19-10-21-17(23)22-16(20-21)14-4-6-18-7-5-14/h4-9,19H,10H2,1-3H3

InChI Key

BMXARHJUOUNQOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NCN2C(=S)OC(=N2)C3=CC=NC=C3)C

Origin of Product

United States

Biological Activity

1,3,4-Oxadiazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1,3,4-Oxadiazole-2(3H)-thione, 5-(4-pyridinyl)-3-(((2,4,6-trimethylphenyl)amino)methyl)- is particularly notable for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and weight:

PropertyValue
Molecular FormulaC16H18N4OS
Molecular Weight318.40 g/mol
CAS Number15264-63-8

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit various cancer cell lines, including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cells. The half-maximal inhibitory concentration (IC50) values for these cell lines were reported to be as low as 0.67 µM .
  • Case Study : In a study by Dhumal et al. (2016), compounds synthesized from the oxadiazole scaffold were tested against multiple cancer types and exhibited a growth percent (GP) inhibition of over 90% in certain cell lines .

Antimicrobial Activity

The antimicrobial properties of 1,3,4-oxadiazole derivatives have also been extensively researched:

  • Inhibition of Bacterial Growth : Compounds derived from the oxadiazole structure showed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli. The most active derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics like gentamicin .
  • Mechanism of Action : The proposed mechanism involves the inhibition of bacterial enzymes critical for cell wall synthesis and metabolic processes .

Antioxidant Activity

Oxadiazole derivatives have been recognized for their antioxidant capabilities:

  • Free Radical Scavenging : Several studies indicate that these compounds can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This activity is attributed to the presence of sulfur in the thione group which enhances electron donation .

Summary of Biological Activities

Biological ActivityObservations
AnticancerIC50 values as low as 0.67 µM in multiple cell lines
AntimicrobialEffective against S. aureus and E. coli with MICs similar to antibiotics
AntioxidantSignificant free radical scavenging activity reported

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. In particular, the compound has shown effectiveness against various bacterial strains. For instance:

  • Study Findings : A study indicated that oxadiazole derivatives possess a broad spectrum of activity against Gram-positive and Gram-negative bacteria due to their ability to inhibit bacterial cell wall synthesis and protein synthesis pathways .

Anticancer Properties

Oxadiazoles have also been explored for their anticancer potential. The specific compound's structure allows it to interact with DNA and inhibit cell proliferation.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .

Anti-inflammatory Effects

Some studies have suggested that oxadiazole derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines.

  • Clinical Relevance : This property makes them candidates for treating inflammatory diseases such as rheumatoid arthritis and other chronic conditions .

Photonic Devices

The unique electronic properties of 1,3,4-Oxadiazole derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

  • Performance Metrics : The incorporation of this compound into polymer matrices has been shown to enhance the efficiency of light emission due to its high photoluminescence quantum yield .

Sensor Technology

Due to their electron-deficient nature, oxadiazoles can be utilized in sensor technologies for detecting metal ions or small organic molecules.

  • Detection Mechanism : These compounds can undergo a color change upon binding with target analytes, providing a visual indication of the presence of specific substances .

Case Studies

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Effective against Gram-positive bacteria
Anticancer Properties Induces apoptosis in cancer cell lines
Anti-inflammatory Effects Reduces levels of pro-inflammatory cytokines
Photonic Devices Enhances efficiency in OLED applications
Sensor Technology Colorimetric detection of metal ions

Comparison with Similar Compounds

Mannich Base Derivatives :

  • 5-(3,4-Dimethoxyphenyl)-3-(arylaminomethyl)-1,3,4-oxadiazole-2(3H)-thiones (e.g., compounds 4a–l in ): These derivatives exhibit broad-spectrum antibacterial activity (MIC: 0.5–8 µg/mL) due to the electron-donating methoxy groups, which enhance resonance stabilization. However, the target compound’s 2,4,6-trimethylphenyl group may offer superior steric protection against enzymatic degradation .
  • 5-(3,4-Dichlorophenyl)-3-(piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thiones (e.g., 5a–k in ): The dichlorophenyl group increases electrophilicity, aiding covalent interactions with bacterial enzymes. In contrast, the target compound’s pyridinyl group may facilitate hydrogen bonding with eukaryotic targets like kinases .
Antimicrobial Activity
Compound Substituents MIC (µg/mL) Key Findings Reference
Target Compound 5-(4-pyridinyl), 3-(2,4,6-TMP*) N/A† Likely enhanced Gram-positive activity‡
4j () 5-(3,4-dimethoxyphenyl), 3-(4-Cl-benzyl) 0.5 Potent vs. S. aureus (MIC = 0.5 µg/mL)
5c () 5-(3,4-dichlorophenyl), 3-(piperidinyl) 2–4 Broad-spectrum vs. E. coli, C. albicans
5d () 5-(3,4-dimethoxyphenyl), 3-(piperazinyl) 0.5–8 Synergistic effect with Hg²⁺ complexes

Key Observations :

  • The target compound’s pyridinyl group may mimic the methoxy/dichloro substituents in enhancing DNA gyrase inhibition, while its bulky TMP group could reduce off-target binding .
  • Mercury(II) complexes of oxadiazole-thiones (e.g., ) show MICs comparable to vancomycin (0.5–2 µg/mL), suggesting metal coordination as a viable strategy for boosting activity .
Anticancer Activity
Compound Substituents IC₅₀ (µM) Cell Lines Tested Reference
Target Compound 5-(4-pyridinyl), 3-(2,4,6-TMP) N/A† Likely FAK/MMP-9 inhibition‡
III () 5-(quinolin-2-yl), 3-(phenylpiperazinyl) 0.78 HepG2 (2.3× 5-FU)
109 () 5-(4-methoxyphenyl), 3-(dodecylpiperazinyl) 1.6 4T1, CT26.WT
5a () 5-(3,4-dichlorophenyl), 3-(piperazinyl) 0.8 FAK inhibition (docking score: −9.2 kcal/mol)

Key Observations :

  • The pyridinyl group in the target compound may mimic quinoline’s intercalation properties, while the TMP substituent could enhance FAK inhibition via hydrophobic pocket binding .
  • Piperazine-containing derivatives (e.g., 5a ) show IC₅₀ values <1 µM, underscoring the role of nitrogen-rich substituents in kinase targeting .
Anti-Inflammatory and Enzyme Inhibitory Activity
  • 5-[2-Hydroxyphenyl]-3-(arylaminomethyl)-oxadiazole-thiones (): Exhibit 50–60% edema inhibition at 50 mg/kg, outperforming phenylbutazone. The target compound’s TMP group may further enhance COX-2 selectivity .
  • 1,3,4-Oxadiazole-thiones (): Inhibit NPP1 (IC₅₀ = 66–368 µM) via non-competitive binding. The pyridinyl group’s electronegativity may improve affinity for nucleotide-binding sites .

Preparation Methods

General Synthetic Route via Acylhydrazides and Carbon Disulfide

The most established and widely used method for synthesizing 5-substituted 1,3,4-oxadiazole-2-thione derivatives involves the reaction of an acylhydrazide intermediate with carbon disulfide (CS2) in an alcoholic alkaline medium, followed by acidification to yield the oxadiazole-2-thione ring system. This method is well-documented for its efficiency and versatility in producing various 1,3,4-oxadiazole derivatives with different substituents at the 5-position.

Typical procedure:

  • Mix aroyl hydrazide (prepared from the corresponding acid) with carbon disulfide in absolute ethanol.
  • Add potassium hydroxide or another base at low temperature (0 °C).
  • Reflux the mixture for several hours (commonly 8 h).
  • Evaporate solvent and acidify the residue with hydrochloric acid.
  • Extract and purify the product by recrystallization.

This approach yields the 5-substituted 1,3,4-oxadiazole-2-thione core, which exists in thiol-thione tautomeric forms, with the thione form usually predominating.

Preparation of Acylhydrazides

Acylhydrazides are typically synthesized by reacting aromatic or heteroaromatic carboxylic acids with hydrazine hydrate under reflux conditions. This step is crucial as it defines the substituent at the 5-position of the oxadiazole ring.

Step Reagents/Conditions Outcome
1 Aromatic acid + Hydrazine hydrate Formation of acylhydrazide
2 Purification by recrystallization Pure acylhydrazide intermediate

Functionalization at the 3-Position: Mannich Reaction

The 3-position of the oxadiazole-2-thione ring can be functionalized via a Mannich reaction , which introduces an aminomethyl substituent. This is achieved by reacting the 5-substituted oxadiazole-2-thione with a secondary amine and formaldehyde under reflux in ethanol.

Typical procedure:

  • Combine 5-substituted 1,3,4-oxadiazole-2-thione, an appropriate amine (e.g., 2,4,6-trimethylaniline), and formaldehyde solution in ethanol.
  • Reflux the mixture for 3–5 hours.
  • Cool the reaction mixture to precipitate the product.
  • Filter, wash, and recrystallize to obtain the Mannich base derivative.

This step introduces the 3-(((2,4,6-trimethylphenyl)amino)methyl) substituent, completing the target compound structure.

Alternative and Advanced Synthetic Approaches

Cyclodehydration and Oxidative Cyclization

Other methods reported for synthesizing 1,3,4-oxadiazole derivatives include:

  • Cyclodehydration of diacylhydrazines using dehydrating agents such as phosphorus oxychloride (POCl3), thionyl chloride, or carbodiimide derivatives, often under microwave irradiation for enhanced yields and reduced reaction times.
  • Oxidative cyclization of semicarbazones in the presence of bromine or iodine as oxidants, providing 2-amino-1,3,4-oxadiazole derivatives with high selectivity.

These methods are more applicable for synthesizing 2,5-disubstituted oxadiazoles but can be adapted for related derivatives.

Electro-oxidative and Photocatalytic Methods

Recent advances include electro-oxidative synthesis using lithium perchlorate in acetonitrile at room temperature and photocatalytic methods that offer environmentally friendly and mild reaction conditions, though these are less common for the specific 1,3,4-oxadiazole-2-thione derivatives.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield (%) Notes
Acylhydrazide + CS2 (alkaline) Acylhydrazide, CS2, KOH, ethanol, reflux, acidification Simple, versatile, widely used 70–90 Produces 5-substituted oxadiazole-2-thione core
Mannich Reaction Oxadiazole-2-thione, amine (2,4,6-trimethylaniline), formaldehyde, ethanol, reflux Efficient functionalization at 3-position 65–85 Introduces aminomethyl substituent
Cyclodehydration Diacylhydrazines, POCl3 or carbodiimides, microwave High yield, fast reaction 75–95 Suitable for 2,5-disubstituted oxadiazoles
Oxidative Cyclization Semicarbazones, bromine or iodine, acetic acid Selective, mild conditions 60–85 For 2-amino-1,3,4-oxadiazoles
Electro-oxidative Semicarbazide, aldehydes, LiClO4, acetonitrile Mild, green chemistry approach Moderate Emerging method, less common

Research Findings and Notes

  • The tautomerism between thiol and thione forms in 1,3,4-oxadiazole-2-thione derivatives affects their chemical behavior and biological activity.
  • The Mannich base formation at the 3-position is a reliable method to introduce various amine substituents, including bulky aromatic amines like 2,4,6-trimethylaniline, which can modulate biological properties.
  • The choice of base, solvent, and temperature critically influences the yield and purity of the oxadiazole-2-thione core.
  • Advanced methods such as microwave-assisted cyclodehydration and oxidative cyclization provide greener and more efficient alternatives but require specialized equipment.
  • The synthetic routes are adaptable to various substituents, allowing structural diversity for pharmacological screening.

Q & A

Basic Questions

Q. What are the common synthetic routes for 1,3,4-oxadiazole-2(3H)-thione derivatives, and how can reaction conditions be optimized for the 5-(4-pyridinyl)-3-(((2,4,6-trimethylphenyl)amino)methyl)- substitution?

  • Methodological Answer : The synthesis typically involves cyclocondensation of hydrazide derivatives with phosphorus oxychloride, followed by hydrolysis and alkylation. For the amino-methyl substitution, Mannich base reactions using formaldehyde and amines (e.g., 2,4,6-trimethylphenylamine) under reflux in ethanol are effective. Optimization requires adjusting reaction time (24–48 hours), temperature (70–90°C), and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of oxadiazole-thione to amine) .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substitution patterns, especially the pyridinyl and trimethylphenyl groups. Fourier-Transform Infrared (FT-IR) spectroscopy identifies thione (C=S) and oxadiazole (C=N) stretches (1050–1250 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%) .

Q. What in vitro assays are suitable for the initial evaluation of antimicrobial or anticancer activity?

  • Methodological Answer : For antimicrobial screening, use the broth microdilution method (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Anticancer activity is assessed via MTT assays on cancer cell lines (e.g., MCF-7, HeLa), with IC₅₀ values calculated using nonlinear regression. Include positive controls (e.g., ciprofloxacin for antimicrobial, doxorubicin for anticancer) .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound against specific targets?

  • Methodological Answer : Docking studies using AutoDock Vina or Schrödinger Suite can model interactions with enzymes like mycobacterial 14α-demethylase (14DM) or human topoisomerase II. Prepare the protein structure (PDB ID: 1EA1) by removing water molecules and adding polar hydrogens. Use the Lamarckian genetic algorithm with 100 runs to generate binding poses. Validate results with molecular dynamics simulations (e.g., GROMACS) to assess stability .

Q. What strategies address contradictory antimicrobial activity data across different substituted oxadiazole-thiones?

  • Methodological Answer : Contradictions often arise from substituent electronic effects or assay variability. Perform comparative SAR analysis using Hammett constants (σ) for substituents. Use multivariate statistical tools (e.g., PCA) to correlate structural features with activity. Validate findings through standardized MIC/MBC testing across multiple labs and strains .

Q. How to design experiments to assess the pharmacokinetic properties of this compound?

  • Methodological Answer : Conduct in vitro ADME assays:

  • Solubility : Shake-flask method in PBS (pH 7.4).
  • Permeability : Caco-2 cell monolayer assay.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
  • Plasma Protein Binding : Equilibrium dialysis.
    Use in silico tools (e.g., SwissADME) to predict bioavailability and blood-brain barrier penetration .

Q. What are the challenges in scaling up the synthesis of this compound, and how can process control mitigate them?

  • Methodological Answer : Challenges include exothermic reactions during alkylation and impurities from side reactions. Implement Design of Experiments (DoE) to optimize parameters (e.g., cooling rate during alkylation). Use inline FT-IR for real-time monitoring. For purification, switch from column chromatography to recrystallization in ethanol/water (70:30 v/v). Scale-up in a continuous flow reactor (e.g., Corning AFR) improves yield reproducibility .

Q. How can chemoinformatics tools optimize the lead compound’s structure for enhanced efficacy?

  • Methodological Answer : Use QSAR models (e.g., CoMFA, CoMSIA) to identify critical substituents. Generate derivative libraries with KNIME or RDKit. Virtual screening against target proteins (e.g., M. tuberculosis enoyl-ACP reductase) prioritizes candidates. Validate with free-energy perturbation (FEP) calculations to predict binding affinity changes .

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